molecular formula C10H9ClN2O2S B1426561 Methyl 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate CAS No. 1047630-52-3

Methyl 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate

Cat. No. B1426561
Key on ui cas rn: 1047630-52-3
M. Wt: 256.71 g/mol
InChI Key: VPJXOKQAAZAQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946278B2

Procedure details

To a 300 mL sealed flask was added 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (8.14 g, 39.1 mmol), potassium carbonate (12.98 g, 94 mmol), methyl 4-bromo-5-chloro-2-thiophenecarboxylate (8 g, 31.3 mmol) and bis(tri-t-butylphosphine)palladium(0) (0.40 g, 0.78 mmol) in 1,4-dioxane (50 ml) and H2O (6 ml). After stirring for 90 min at 75° C., the reaction solution was diluted with DCM (100 mL) and washed with H2O. The organic layer was dried Na2SO4, filtered and concentrated. The reaction residue was purified on silica gel [hexanes/EtOAc, 2:1] to give the product [5.7 g, 70%] as a tan solid: LCMS (ES) m/z 258 (M+H)+.
Quantity
8.14 g
Type
reactant
Reaction Step One
Quantity
12.98 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6](B2OC(C)(C)C(C)(C)O2)=[CH:5][CH:4]=[N:3]1.C(=O)([O-])[O-].[K+].[K+].Br[C:23]1[CH:24]=[C:25]([C:29]([O:31][CH3:32])=[O:30])[S:26][C:27]=1[Cl:28]>O1CCOCC1.O.C(Cl)Cl.CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C>[Cl:28][C:27]1[S:26][C:25]([C:29]([O:31][CH3:32])=[O:30])=[CH:24][C:23]=1[C:6]1[N:2]([CH3:1])[N:3]=[CH:4][CH:5]=1 |f:1.2.3,^1:45,51|

Inputs

Step One
Name
Quantity
8.14 g
Type
reactant
Smiles
CN1N=CC=C1B1OC(C(O1)(C)C)(C)C
Name
Quantity
12.98 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
8 g
Type
reactant
Smiles
BrC=1C=C(SC1Cl)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
6 mL
Type
solvent
Smiles
O
Name
Quantity
0.4 g
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
After stirring for 90 min at 75° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 300 mL sealed flask
WASH
Type
WASH
Details
washed with H2O
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The reaction residue was purified on silica gel [hexanes/EtOAc, 2:1]
CUSTOM
Type
CUSTOM
Details
to give the product [5.7 g, 70%] as a tan solid

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
ClC1=C(C=C(S1)C(=O)OC)C1=CC=NN1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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